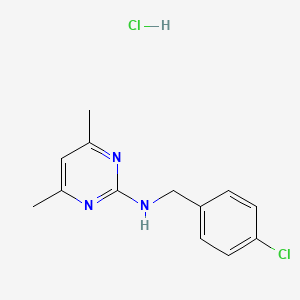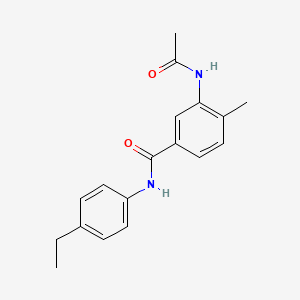
N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride
Descripción general
Descripción
N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase R (PKR), which plays an important role in the regulation of cellular responses to stress and viral infection.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride involves the inhibition of this compound, which is activated in response to viral infection, double-stranded RNA, and other stresses. This compound activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and induces apoptosis. This compound binds to the catalytic domain of this compound, preventing its activation and subsequent phosphorylation of eIF2α.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit viral replication by suppressing the activation of this compound, which is involved in the antiviral response. It has also been shown to induce apoptosis in cancer cells by inhibiting this compound activation and subsequent phosphorylation of eIF2α. In addition, this compound has been shown to reduce inflammation and demyelination in autoimmune diseases such as multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in lab experiments is its potency and selectivity for this compound. This allows for specific inhibition of this compound activity without affecting other cellular processes. Another advantage is its wide range of applications in various scientific research studies. However, one limitation of using this compound is the potential for off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in scientific research. One direction is the development of more potent and selective inhibitors of this compound, which may lead to the development of new antiviral and anticancer therapies. Another direction is the study of the role of this compound in other cellular processes, such as stress response and autophagy. Furthermore, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been used in various scientific research studies. It has been shown to inhibit the activation of this compound, which is involved in the regulation of cellular responses to stress and viral infection. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells. This compound has also been used in the study of autoimmune diseases, such as multiple sclerosis, where it has been shown to reduce inflammation and demyelination.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c1-9-7-10(2)17-13(16-9)15-8-11-3-5-12(14)6-4-11;/h3-7H,8H2,1-2H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBATMCSYNKHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4171458.png)
![N-(4-{2-[(4-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4171462.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4171471.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4171478.png)
![methyl 2-chloro-5-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4171482.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4171491.png)
![1-allyl-5-bromo-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4171493.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol](/img/structure/B4171501.png)
![2,4-dichloro-6-({4-[3-(methylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenol](/img/structure/B4171508.png)
![2-(2-bromo-4-isopropylphenoxy)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4171514.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4171516.png)

![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide](/img/structure/B4171543.png)

